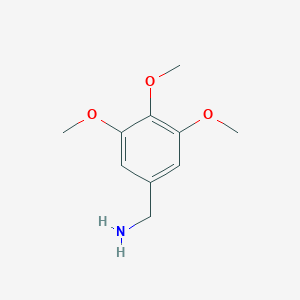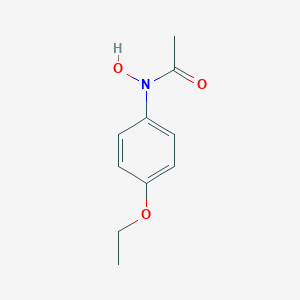
N-Hydroxyphenacetin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxyphenacetin is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and chemistry. It is a derivative of phenacetin, a popular pain-relieving drug that was banned due to its harmful side effects. N-Hydroxyphenacetin is synthesized through a complex process involving several chemical reactions, and its mechanism of action is not yet fully understood.
Mécanisme D'action
The mechanism of action of N-Hydroxyphenacetin is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also induce cell death in cancer cells by triggering apoptosis, a process that leads to the programmed death of cells.
Effets Biochimiques Et Physiologiques
N-Hydroxyphenacetin has been shown to have several biochemical and physiological effects. It can induce DNA damage in cancer cells, leading to their death. It can also inhibit the activity of certain enzymes involved in the metabolism of drugs, leading to increased drug efficacy. Additionally, it has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-Hydroxyphenacetin has several advantages and limitations when used in lab experiments. Its anti-cancer properties make it a promising candidate for the development of new cancer therapies. However, its complex synthesis method and the need for specialized equipment and expertise make it challenging to produce in large quantities. Additionally, its potential toxicity and lack of understanding of its mechanism of action make it difficult to use in clinical trials.
Orientations Futures
There are several future directions for the research and development of N-Hydroxyphenacetin. One potential area of focus is the development of new cancer therapies based on its anti-cancer properties. Additionally, further research is needed to understand its mechanism of action and potential side effects. It may also be useful in the development of new organic compounds and reagents for use in organic chemistry reactions. Overall, N-Hydroxyphenacetin has significant potential in various fields and warrants further investigation.
Méthodes De Synthèse
The synthesis of N-Hydroxyphenacetin involves several steps, starting with the reaction of p-nitrophenol with acetic anhydride to produce p-nitrophenacetin. The resulting compound is then reduced using iron powder to yield phenacetin. Next, phenacetin is reacted with hydroxylamine hydrochloride and sodium acetate to produce N-Hydroxyphenacetin. The final product is purified using recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-Hydroxyphenacetin has several potential applications in scientific research, particularly in the fields of medicine and chemistry. It has been shown to possess anti-cancer properties, making it a promising candidate for the development of new cancer therapies. It can also be used as a reagent in organic chemistry reactions, including the synthesis of various organic compounds.
Propriétés
Numéro CAS |
19315-64-1 |
|---|---|
Nom du produit |
N-Hydroxyphenacetin |
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10-6-4-9(5-7-10)11(13)8(2)12/h4-7,13H,3H2,1-2H3 |
Clé InChI |
GPMYDZBSYQUDJZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N(C(=O)C)O |
SMILES canonique |
CCOC1=CC=C(C=C1)N(C(=O)C)O |
Autres numéros CAS |
19315-64-1 |
Synonymes |
N-hydroxyphenacetin N-hydroxyphenacetin, 1-(14)C-labeled cpd N-hydroxyphenacetin, 2-hydroxy isomer N-hydroxyphenacetin, 3-hydroxy isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




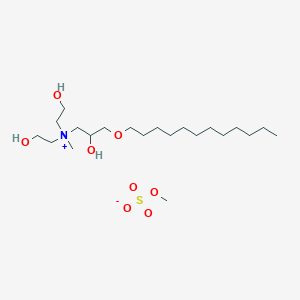
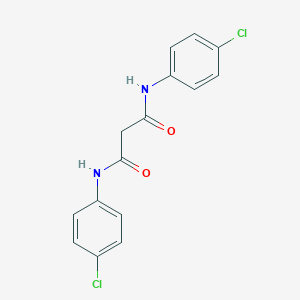


![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)

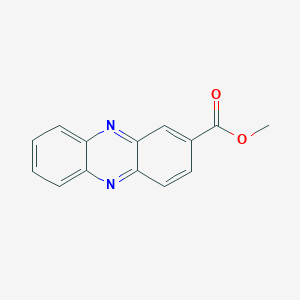
![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)
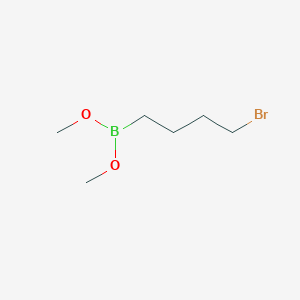
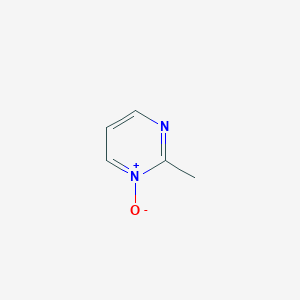
![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)

